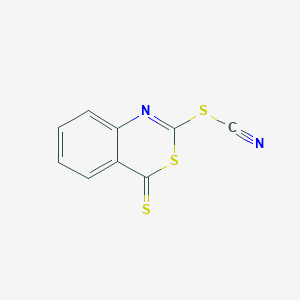
4-Sulfanylidene-4H-3,1-benzothiazin-2-yl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Sulfanylidene-4H-3,1-benzothiazin-2-yl thiocyanate is a heterocyclic compound that features a benzothiazine core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Sulfanylidene-4H-3,1-benzothiazin-2-yl thiocyanate typically involves the use of anthranilic acid derivatives. One common method includes the reaction of anthranilic acid or its methyl ester with aroyl isothiocyanates to form thiourea derivatives. These intermediates can then undergo a thiazine ring closure to yield the desired benzothiazinone structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Sulfanylidene-4H-3,1-benzothiazin-2-yl thiocyanate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to a variety of derivatives
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-Sulfanylidene-4H-3,1-benzothiazin-2-yl thiocyanate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor antagonism.
Medicine: Its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 4-Sulfanylidene-4H-3,1-benzothiazin-2-yl thiocyanate involves its interaction with biological targets through hydrogen bonding and π–π interactions. The sulfur and nitrogen atoms in the thiazine ring can act as hydrogen bond acceptors, while the aromatic ring can engage in π–π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
4-Sulfanylidene-4H-3,1-benzothiazin-2-yl thiocyanate can be compared with other benzothiazine derivatives:
4H-3,1-Benzothiazin-4-ones: These compounds have similar core structures but differ in their substituents, leading to different biological activities.
2-Amino-4H-3,1-benzoxazin-4-ones: These compounds have an oxygen atom in place of sulfur and are known for their enzyme inhibitory properties
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.
Propiedades
Número CAS |
57389-70-5 |
|---|---|
Fórmula molecular |
C9H4N2S3 |
Peso molecular |
236.3 g/mol |
Nombre IUPAC |
(4-sulfanylidene-3,1-benzothiazin-2-yl) thiocyanate |
InChI |
InChI=1S/C9H4N2S3/c10-5-13-9-11-7-4-2-1-3-6(7)8(12)14-9/h1-4H |
Clave InChI |
QAAYQUWLDDDJFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=S)SC(=N2)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


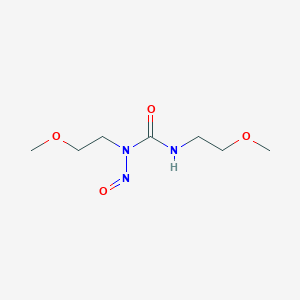
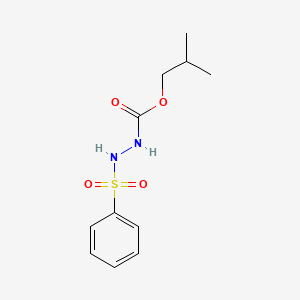

![3-Phenylpyrido[2,3-b]pyrazine](/img/structure/B14617399.png)
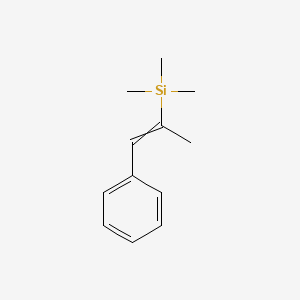
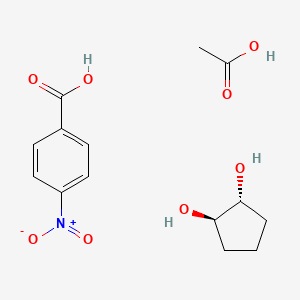

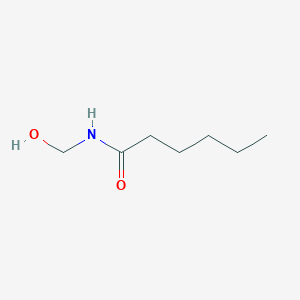
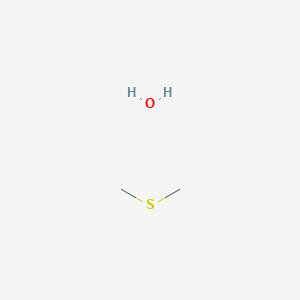
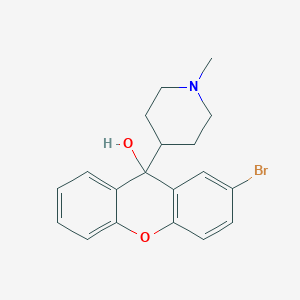

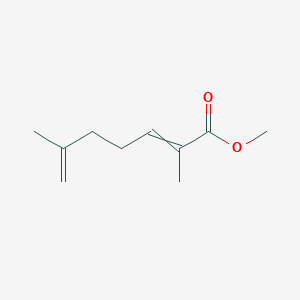

![N,N'-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14617478.png)
